molecular formula C21H26N4O4 B5538157 5-[2-(2-benzyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-2-oxoethyl]imidazolidine-2,4-dione

5-[2-(2-benzyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-2-oxoethyl]imidazolidine-2,4-dione

Cat. No. B5538157
M. Wt: 398.5 g/mol
InChI Key: KASCKDVZSUIXCM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves multiple steps, including the formation of its core structure and functional groups. Studies have explored the synthesis of various imidazolidine-2,4-dione derivatives, which share a similar chemical backbone (Pękala et al., 2005). Another relevant synthesis approach includes the catalytic hydrogenation of benzylidene compounds (Wessels et al., 1980).

Molecular Structure Analysis

X-ray diffraction studies have been instrumental in elucidating the molecular structure of imidazolidine-2,4-dione derivatives. These studies reveal insights into the planar conformation of the hydantoin ring and other structural features (Manjunath et al., 2011). The crystal and molecular structure studies provide essential information on the spatial arrangement of atoms in these compounds (Zeng et al., 2021).

Chemical Reactions and Properties

The chemical reactions of imidazolidine-2,4-dione derivatives depend on the specific functional groups and conditions. Studies have shown various reactions, including nucleophilic attacks and rearrangements, to produce novel compounds with different properties (Metwally et al., 2011). These reactions are critical for understanding the chemical behavior and potential applications of the compound.

Physical Properties Analysis

Physical properties like solubility, melting point, and crystalline structure are crucial for practical applications. The physical properties are often influenced by molecular structure and intermolecular interactions. For example, hydrogen bonding patterns significantly impact the physical properties of similar compounds (Pardali et al., 2021).

Chemical Properties Analysis

Chemical properties include reactivity, stability, and potential interactions with other molecules. These properties are shaped by the electronic structure and functional groups present in the molecule. Investigations into the reactivity and stability of similar compounds provide insights into their potential as pharmaceutical agents or in other applications (Kossakowski et al., 1998).

Scientific Research Applications

  • Pharmacological Evaluation and Molecular Modeling : Arylpiperazinylpropyl derivatives of spirohydantoin, which may share structural similarities with the compound , have been synthesized and evaluated for their affinity toward various receptors and transporters, including serotonin and dopamine receptors. Some derivatives exhibited significant affinity, particularly towards serotonin receptors, indicating potential applications in designing agents for neurological conditions (Czopek et al., 2016).

  • Synthesis and Structure-Activity Relationship : The synthesis and structural elucidation of imidazolidine-2,4-dione derivatives, including halogen-substituted variants, have been explored. These compounds were studied for their potential anti-arrhythmic activities in vitro and in vivo, showcasing the importance of the core structure in medicinal chemistry (Pękala et al., 2005).

  • Molecular Structure and Hydrogen Bonding : The crystal structures of amino-cycloalkanespirohydantoins, which are related to imidazolidine-2,4-diones, demonstrate the role of hydrogen bonding in molecular aggregation. This information is crucial for understanding the chemical behavior and potential applications of these compounds in drug design and development (Todorov et al., 2009).

Mechanism of Action

The mechanism of action of this compound is not clear without specific studies or applications. If it were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. It could potentially be explored for use in various fields such as medicinal chemistry, materials science, or synthetic chemistry, depending on its properties .

properties

IUPAC Name

5-[2-(2-benzyl-3-oxo-2,9-diazaspiro[5.5]undecan-9-yl)-2-oxoethyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4/c26-17-6-7-21(14-25(17)13-15-4-2-1-3-5-15)8-10-24(11-9-21)18(27)12-16-19(28)23-20(29)22-16/h1-5,16H,6-14H2,(H2,22,23,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASCKDVZSUIXCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(CC2)C(=O)CC3C(=O)NC(=O)N3)CN(C1=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2-(2-Benzyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-2-oxoethyl]imidazolidine-2,4-dione

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